molecular formula C19H16N2OS2 B11117237 (8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

(8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11117237
M. Wt: 352.5 g/mol
InChI Key: BCDUJGCUCBHRLL-ZRDIBKRKSA-N
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Description

2-Amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that features a chromene core structure with thiophene and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Thiophene Groups: Thiophene groups can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated chromene derivative.

    Formation of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chromene core or the thiophene rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings or the cyanide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives of the chromene core or thiophene rings.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its unique structure and functional groups allow for the design of new drugs with improved efficacy and reduced side effects.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide: Lacks the (E)-1-(2-thienyl)methylidene group.

    2-Amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-4H-chromen-3-yl cyanide: Lacks the tetrahydro structure.

    2-Amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl chloride: Contains a chloride group instead of a cyanide group.

Uniqueness

The uniqueness of 2-amino-4-(2-thienyl)-8-[(E)-1-(2-thienyl)methylidene]-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide lies in its combination of functional groups and structural features. The presence of both thiophene and cyanide groups, along with the chromene core, provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H16N2OS2

Molecular Weight

352.5 g/mol

IUPAC Name

(8E)-2-amino-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C19H16N2OS2/c20-11-15-17(16-7-3-9-24-16)14-6-1-4-12(18(14)22-19(15)21)10-13-5-2-8-23-13/h2-3,5,7-10,17H,1,4,6,21H2/b12-10+

InChI Key

BCDUJGCUCBHRLL-ZRDIBKRKSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CS2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4

Canonical SMILES

C1CC(=CC2=CC=CS2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4

Origin of Product

United States

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